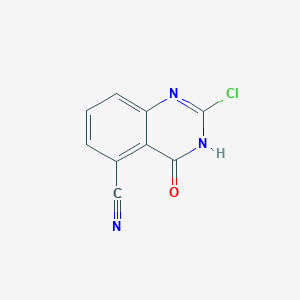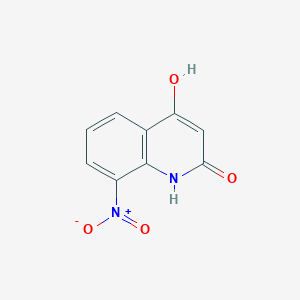
6,6-Dimethyl-4-phenylmorpholin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-4-phenylmorpholin-2-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a phenyl group and two methyl groups at the 6th position. It is a crystalline solid with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6,6-Dimethyl-4-phenylmorpholin-2-one involves the reaction of 1-Anilino-2-methylpropan-2-ol with Ethyl bromoacetate . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the formation of the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-4-phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-4-phenylmorpholin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-4-phenylmorpholin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylmorpholine: Lacks the two methyl groups at the 6th position.
6-Methyl-4-phenylmorpholin-2-one: Contains only one methyl group at the 6th position.
4-Phenylmorpholin-2-one: Does not have any methyl groups at the 6th position.
Uniqueness
6,6-Dimethyl-4-phenylmorpholin-2-one is unique due to the presence of two methyl groups at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
6,6-dimethyl-4-phenylmorpholin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)9-13(8-11(14)15-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
XFRQLCWZFKQSCF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC(=O)O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)


![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)






